



Application Notes and Protocols: STING Agonist Dose-Response in THP-1 Cells

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Compound of Interest		
Compound Name:	STING agonist-10	
Cat. No.:	B12415665	Get Quote

These application notes provide a detailed protocol for determining the dose-response curve of a STING (Stimulator of Interferon Genes) agonist in the human monocytic THP-1 cell line. This information is crucial for researchers, scientists, and drug development professionals working on novel immunotherapies targeting the STING pathway.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) and pro-inflammatory cytokine response.[1][2][3] Pharmacological activation of STING holds significant therapeutic potential for various applications, including cancer immunotherapy and as a vaccine adjuvant. THP-1 cells, a human monocytic leukemia cell line, are widely used to study the cGAS-STING pathway as they endogenously express the necessary components and mount a measurable response to STING agonists.[4] This document outlines the necessary protocols to culture THP-1 cells, perform a dose-response experiment with a STING agonist, and quantify the resulting activation of the STING pathway.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the dose-dependent activation of STING in THP-1 cells by a generic STING agonist. The data is presented as the half-maximal effective concentration (EC50) for the induction of Interferon- β (IFN- β), a key downstream cytokine in the STING pathway.

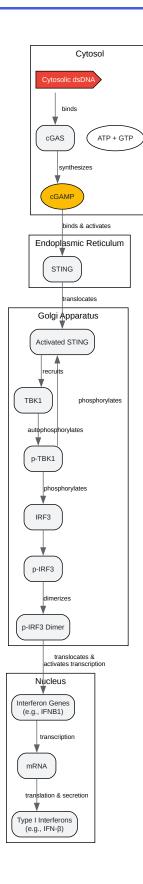


Parameter	Value	Cell Line	Assay
EC50 (IFN-β Production)	1.5 μΜ	THP-1	ELISA
Incubation Time	24 hours	THP-1	ELISA

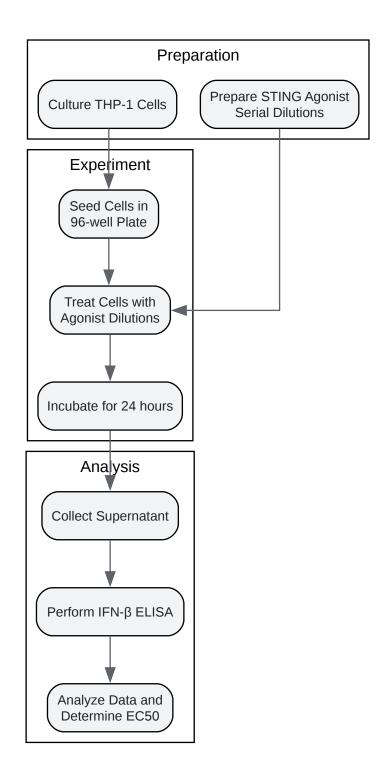
Signaling Pathway

The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.









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